5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1231192-14-5
VCID: VC2878347
InChI: InChI=1S/C9H8N2OS/c1-11-5-7(4-10-11)9-3-2-8(6-12)13-9/h2-6H,1H3
SMILES: CN1C=C(C=N1)C2=CC=C(S2)C=O
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol

5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde

CAS No.: 1231192-14-5

Cat. No.: VC2878347

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde - 1231192-14-5

Specification

CAS No. 1231192-14-5
Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
IUPAC Name 5-(1-methylpyrazol-4-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C9H8N2OS/c1-11-5-7(4-10-11)9-3-2-8(6-12)13-9/h2-6H,1H3
Standard InChI Key JWCGLWZQQRNPQA-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC=C(S2)C=O
Canonical SMILES CN1C=C(C=N1)C2=CC=C(S2)C=O

Introduction

Structure and Chemical Properties

5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde is a heterocyclic organic compound characterized by a thiophene ring connected to a methylated pyrazole moiety. The compound features an aldehyde functional group at position 2 of the thiophene ring, which provides a reactive site for further chemical modifications.

Basic Chemical Information

The compound has been well-characterized with the following chemical identifiers and properties:

PropertyValue
CAS Number1231192-14-5
Molecular FormulaC₉H₈N₂OS
Molecular Weight192.24 g/mol
IUPAC Name5-(1-methylpyrazol-4-yl)thiophene-2-carbaldehyde
Standard InChIInChI=1S/C9H8N2OS/c1-11-5-7(4-10-11)9-3-2-8(6-12)13-9/h2-6H,1H3
Standard InChIKeyJWCGLWZQQRNPQA-UHFFFAOYSA-N
SMILESCN1C=C(C=N1)C2=CC=C(S2)C=O
PubChem Compound ID77231199

The structural composition of this compound includes a five-membered thiophene ring (containing one sulfur atom) linked to a five-membered pyrazole ring (containing two nitrogen atoms). The pyrazole ring is specifically N-methylated at position 1, and the linkage between the two heterocyclic systems occurs at position 4 of the pyrazole and position 5 of the thiophene.

Structural Features

The molecule possesses several notable structural features:

  • A thiophene ring with inherent aromaticity and electron-rich character due to the sulfur atom

  • A pyrazole ring with two nitrogen atoms in a 1,2-relationship

  • N-methylation at position 1 of the pyrazole ring

  • An aldehyde group at position 2 of the thiophene, providing a reactive carbonyl functionality

  • A conjugated π-electron system spanning both heterocyclic rings

This combination of structural elements contributes to the compound's reactivity pattern and potential applications in various fields of chemistry.

Potential ActivityStructural Basis
AntimicrobialThiophene and pyrazole rings both contribute to antimicrobial properties in many related compounds
AntioxidantThe conjugated system of the molecule suggests possible free radical scavenging abilities
Anti-inflammatoryPyrazole-containing compounds frequently demonstrate anti-inflammatory properties
Enzyme InhibitionThe reactive aldehyde group could interact with nucleophilic amino acid residues in enzyme active sites

Related compounds with similar structural fragments have been explored as potential therapeutics for various conditions, including antimicrobial agents, enzyme inhibitors, and anticonvulsants .

Materials Science Applications

The conjugated π-electron system spanning both heterocyclic rings suggests potential applications in materials science:

  • Organic electronics: Potentially useful in organic field-effect transistors (OFETs) or as building blocks for more complex semiconducting materials

  • Fluorescent probes: The extended conjugation could confer fluorescent properties useful in sensing applications

  • Coordination chemistry: The nitrogen atoms in the pyrazole ring and the aldehyde group provide potential coordination sites for metal ions, suggesting applications in metal-organic frameworks or catalysis

Synthetic Intermediates

The aldehyde functional group provides a versatile handle for further chemical modifications, making 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde a potentially valuable synthetic intermediate:

  • Olefination reactions (Wittig, Horner-Wadsworth-Emmons)

  • Reductive amination to produce amines

  • Aldol condensations to extend conjugation

  • Reduction to alcohols

  • Oxidation to carboxylic acids

These transformations could expand the utility of this compound in constructing more complex molecules with specific properties.

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde, it is instructive to compare it with structurally similar compounds.

Comparison with 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

The closely related compound 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde differs in two key aspects: it lacks the N-methyl group, and the pyrazole is connected at position 5 rather than position 4.

Property5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde
Molecular FormulaC₉H₈N₂OSC₈H₆N₂OS
Molecular Weight192.24 g/mol178.21 g/mol
NH protonAbsent (N-methylated)Present (can participate in hydrogen bonding)
ConnectivityPyrazole connected at position 4Pyrazole connected at position 5

These structural differences likely affect the compounds' physicochemical properties, including solubility profiles, hydrogen bonding capabilities, and electronic distribution, which in turn could influence their biological activities and material properties .

Relationship to Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate

Another related compound, methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate, contains a methyl ester functionality instead of an aldehyde and features connectivity at position 4 of the thiophene rather than position 5:

Property5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehydeMethyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate
Molecular FormulaC₉H₈N₂OSC₁₀H₁₀N₂O₂S
Molecular Weight192.24 g/mol222.27 g/mol
Functional GroupAldehyde (CHO)Methyl ester (COOCH₃)
ConnectivityThiophene connected at position 5Thiophene connected at position 4

The ester functionality in methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate is less reactive than the aldehyde in our target compound, which affects its chemical behavior and potential applications .

Research Directions and Future Perspectives

Given the structural features and potential applications of 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde, several promising research directions could be pursued:

Medicinal Chemistry Investigations

Further research could explore the biological activities of this compound, particularly:

  • Antimicrobial screening against various bacterial and fungal strains

  • Evaluation of enzyme inhibitory properties against clinically relevant targets

  • Structure-activity relationship studies through the synthesis of analogs with modified substituents

  • Investigation of potential antioxidant properties through free radical scavenging assays

Materials Science Applications

The compound's structural features suggest potential applications in materials science that could be investigated:

  • Exploration of photophysical properties, including absorption and emission characteristics

  • Evaluation as a building block for conjugated polymers or small-molecule semiconductors

  • Assessment of coordination chemistry with various metal ions for potential sensing or catalytic applications

  • Development of stimuli-responsive materials based on the reactive aldehyde functionality

Synthetic Methodology Development

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde and related compounds could benefit from:

  • Development of more efficient and selective synthetic routes

  • Exploration of greener chemistry approaches to minimize environmental impact

  • Investigation of one-pot multi-component reactions to streamline synthesis

  • Application of flow chemistry techniques for scalable production

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